Hydrogen-Bond Donor Capacity: Secondary Amine (1 HBD) vs. Primary Amine (2 HBD) vs. Tertiary Amine (0 HBD)
The target compound bears a secondary N-methylamino group, providing exactly one hydrogen-bond donor (HBD). This contrasts with the primary amine analog tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 1408075-51-3), which possesses two HBDs, and the tertiary amine analog tert-butyl 3-(dimethylamino)-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 2306274-78-0), which possesses zero HBDs . The intermediate HBD count of the target compound offers a distinct balance: sufficient HBD capacity for target engagement via hydrogen bonding while reducing the polarity and desolvation penalty associated with a primary amine, and avoiding the complete loss of HBD capability seen with the tertiary amine. Hydrogen-bond donor count is a critical parameter in fragment-based screening and pharmacokinetic optimization, directly influencing solubility, permeability, and off-target promiscuity.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (secondary N-methylamino group) |
| Comparator Or Baseline | Primary amine analog (CAS 1408075-51-3): 2 HBD; Tertiary amine analog (CAS 2306274-78-0): 0 HBD |
| Quantified Difference | Target = intermediate (1 HBD); differentiated from primary analog by −1 HBD and from tertiary analog by +1 HBD |
| Conditions | Structural analysis based on SMILES and molecular formula comparison; HBD count per standard medicinal chemistry counting rules |
Why This Matters
An HBD count of 1 versus 0 or 2 alters the compound's permeability-solubility profile and its hydrogen-bonding pharmacophore potential, making the secondary amine the preferred intermediate when balanced polarity is required for blood-brain barrier penetration or oral bioavailability optimization.
